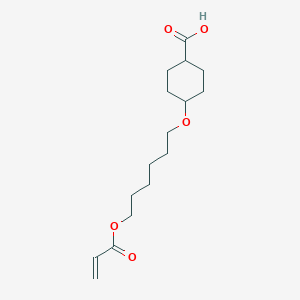
4-((6-(Acryloyloxy)hexyl)oxy)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C23H30O7. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its use as a liquid crystal monomer material, which can be utilized in the production of liquid crystal display (LCD) products .
Vorbereitungsmethoden
The preparation of trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid involves several steps. One common synthetic route includes the following steps :
Reaction Setup: 0.64 g (5.22 mmol) of 4-(dimethylamino)pyridine and 13.80 g (52.21 mmol) of 4-(6-acryloyloxyhex-1-yloxy)phenol are added to the reaction solution.
Temperature Control: The reactor is immersed in a water bath to adjust the temperature of the reaction solution to 15°C.
Addition of Triethylamine: 6.34 g (62.65 mmol) of triethylamine is added dropwise over 10 minutes while maintaining the internal temperature of the reaction solution at 20°C to 30°C.
Stirring: The solution is stirred at 25°C for an additional 2 hours.
Extraction: After completion of the reaction, 1000 ml of distilled water and 100 ml of saturated saline solution are added to the reaction solution, followed by extraction twice with 400 ml of ethyl acetate.
Purification: The organic layer is collected, dried with anhydrous sodium sulfate, and the sodium sulfate is filtered off. The solvent is evaporated from the filtrate using a rotary evaporator, and the obtained residue is purified by silica gel column chromatography (THF:toluene=1:9 (volume ratio)) to obtain the compound as a white solid.
Analyse Chemischer Reaktionen
trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form liquid crystal phases, which are essential for its applications in LCD technology. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid can be compared with other similar compounds, such as:
4-[[6-(Acryloyloxy)hexyl]oxy]benzoic Acid: This compound has similar structural features but differs in its specific applications and properties.
4-[[6-(Acryloyloxy)hexyl]oxy]phenyl Hydrogen Trans-Cyclohexane-1,4-Dicarboxylate: Another related compound with distinct uses and characteristics.
The uniqueness of trans-4-[[6-(Acryloyloxy)hexyl]oxy]cyclohexanecarboxylic Acid lies in its specific liquid crystal properties, making it particularly valuable for LCD production .
Eigenschaften
Molekularformel |
C16H26O5 |
|---|---|
Molekulargewicht |
298.37 g/mol |
IUPAC-Name |
4-(6-prop-2-enoyloxyhexoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H26O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,13-14H,1,3-12H2,(H,18,19) |
InChI-Schlüssel |
RMWLSRHOQAHYAS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCCOC1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


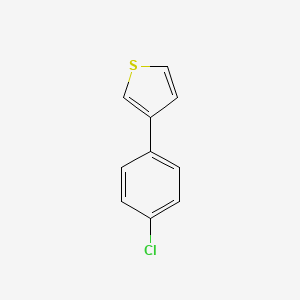
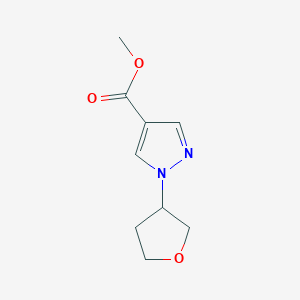
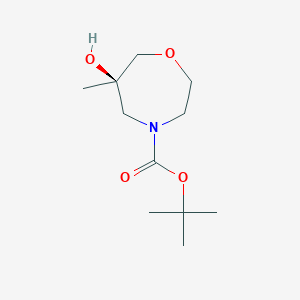

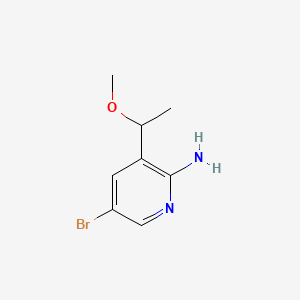
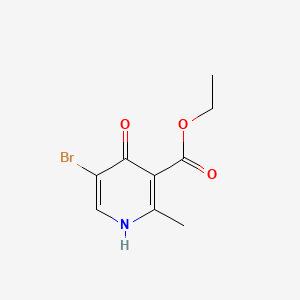


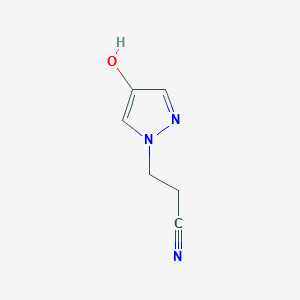
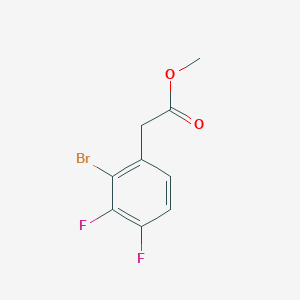
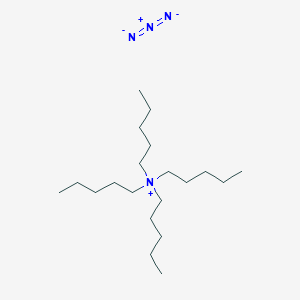
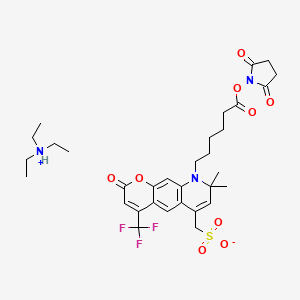
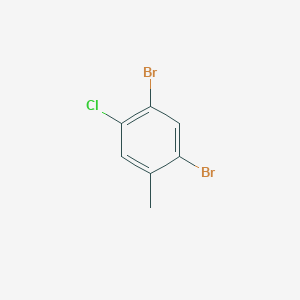
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
